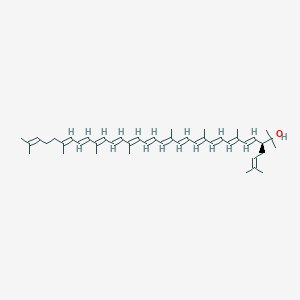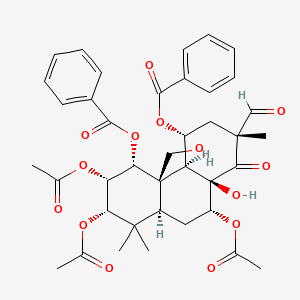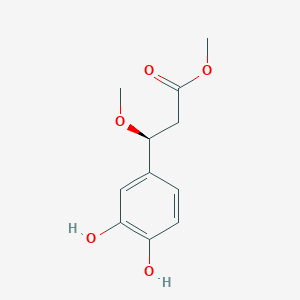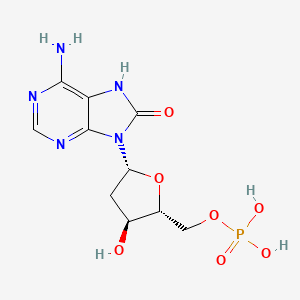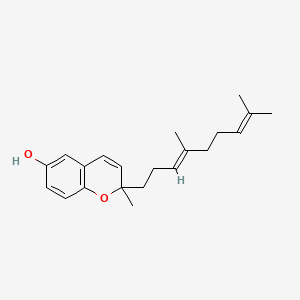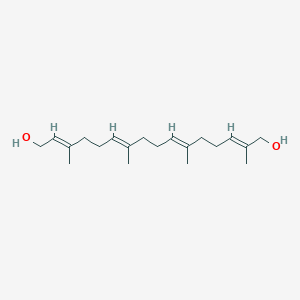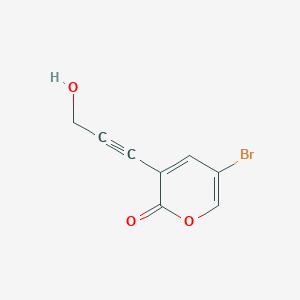
2,3-Dilauroyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-didodecanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as lauroyl (dodecanoyl). It is a 2,3-diacyl-sn-glycerol and a didodecanoylglycerol.
Wissenschaftliche Forschungsanwendungen
Molecular Packing and Membrane Lipids
2,3-Dilauroyl-sn-glycerol shows a unique molecular packing behavior, particularly in its role in membrane lipids. It crystallizes in a bilayer structure, with its hydrocarbon chains aligned parallel and forming a bend in the fatty acid. This chain stacking is achieved by a bend in the fatty acid and the molecules are arranged in a bilayer structure. The structural properties of this compound, such as the glycerol group orientation and the molecular conformation of the glycerol-dicarboxylic ester group, are significant in understanding the hydrophobic moieties of different membrane lipids (Pascher, Sundell, & Hauser, 1981).
Interaction with Phospholipid Bilayers
Studies have explored the interaction of this compound with egg phosphatidylcholine (PC) bilayers. These interactions are crucial in understanding the molecular movements within cell membranes. The findings suggest that this compound forms bilayers with PC without phase separation, indicating a significant role in maintaining membrane stability (Hamilton et al., 1991).
Molecular Recognition and Biomedical Applications
1,2-Dilauroyl-sn-glycero-3-phosphatidyladenosine nucleolipid surface complexes with cationic poly(amidoamine) dendrimers have been used to selectively bind DNA, including oligonucleotides. This finding has high potential for applications in biomedical and bioanalytic devices, as well as in drug delivery systems based on nucleic acids (Yanez Arteta et al., 2014).
Polymorphism in Gel and Fluid Bilayer Phases
The study of 1,2-dilauroyl-sn-glycero-3-phosphoethanolamine (DLPE) in excess water revealed its ability to adopt distinct crystalline forms in both gel and fluid bilayer phases. This polymorphism is key to understanding the structural dynamics of lipid bilayers, which is essential in cell biology and pharmacology (Seddon, Harlos, & Marsh, 1983).
Eigenschaften
Molekularformel |
C27H52O5 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
[(2R)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m1/s1 |
InChI-Schlüssel |
OQQOAWVKVDAJOI-RUZDIDTESA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCC |
SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




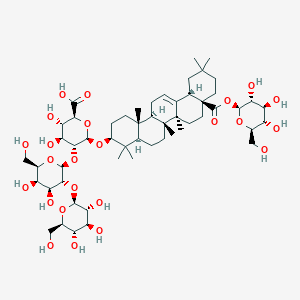


![(2S,5R)-2,6-Diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B1250469.png)
